molecular formula C9H9N3O B5159943 N-(furan-2-ylmethyl)pyrimidin-2-amine

N-(furan-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B5159943
M. Wt: 175.19 g/mol
InChI Key: KFYFFVIKDKJLHP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry, linked to a furan methyl group via an amine bridge. The 2-aminopyrimidine moiety is a critical structural element in several approved therapeutic agents, including the anticancer drugs Imatinib, Palbociclib, and Ribociclib, underscoring its significant value in drug discovery . Pyrimidin-2-amines are known to exist predominantly in the amino tautomeric form, which is a key consideration for their interaction with biological targets . Researchers are exploring derivatives with this core structure for their potential antimicrobial properties. Compounds featuring the N-(furan-2-ylmethyl) moiety have shown promising in vitro antibacterial and antimycobacterial activities against various standard and clinical strains, including Staphylococcus epidermidis . This makes this compound a valuable building block for synthesizing novel heterocyclic hybrids and a key intermediate for investigating new antimicrobial and pharmaceutical agents . The compound is provided with the following identifier for precise ordering and tracking: CAS Number: 864233-36-3 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h1-6H,7H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFFVIKDKJLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Furan 2 Ylmethyl Pyrimidin 2 Amine

Established Synthetic Pathways to N-(furan-2-ylmethyl)pyrimidin-2-amine and its Core Scaffold

The synthesis of this compound and related structures is primarily achieved through the formation of a crucial carbon-nitrogen bond linking the furan (B31954) and pyrimidine (B1678525) moieties. Key strategies include reductive amination, nucleophilic substitution, and cross-coupling reactions.

One of the most direct methods is the reductive amination of furfural (B47365) with 2-aminopyrimidine (B69317). This pathway involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. This approach is part of a broader strategy for synthesizing valuable amines from biomass-derived furan compounds. mdpi.com Alternative pathways can involve the reaction of a pre-formed furfurylamine (B118560) with a suitably activated pyrimidine ring, such as a 2-halopyrimidine, via nucleophilic aromatic substitution or a catalyzed cross-coupling reaction.

Furthermore, the pyrimidine ring itself can be constructed onto a furan-containing precursor. For instance, arylmethylidene derivatives of furan-2(3H)-ones can react with N,N-binucleophilic reagents like guanidine (B92328) carbonate to form complex pyrimidine structures. mdpi.com This method demonstrates the versatility in assembling the core scaffold, where the choice of synthetic route can be dictated by the availability and reactivity of the starting materials.

Key Reaction Conditions and Catalysis in Pyrimidine-Furan Coupling

The efficiency of coupling a pyrimidine and a furan ring is highly dependent on the chosen reaction conditions and catalytic system.

For reductive amination of furfural derivatives, a variety of heterogeneous catalysts have been developed. These catalysts are often designed to be bifunctional, facilitating both the imine formation and its subsequent hydrogenation. For example, an Iridium catalyst supported on sulfonic acid-functionalized silica (B1680970) (Ir/SiO₂-SO₃H) has been used, where the acidic sites promote imine formation and the metal centers catalyze the hydrogenation. mdpi.com Other non-noble metal catalysts, such as nickel supported on dendritic silica (Ni@DS) or ruthenium on titanium phosphate (B84403) (Ru/TiP-100), have shown high activity under relatively mild conditions of temperature and hydrogen pressure. mdpi.com The choice of solvent is also critical; for instance, ethyl acetate (B1210297) can inhibit the formation of tertiary amine by-products. mdpi.com

For C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, palladium catalysts are frequently employed. These reactions typically involve the coupling of an amine with a halo-pyrimidine. Optimized conditions often require a palladium precursor, a phosphine (B1218219) ligand (e.g., X-Phos), and a base such as potassium carbonate (K₂CO₃) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. mdpi.comnih.gov

The table below summarizes typical conditions for these coupling reactions.

Reaction TypeCatalyst SystemBaseSolventTemperature
Reductive AminationIr/SiO₂-SO₃H-Ethyl AcetateRoom Temp.
Reductive AminationNi@DS-Water or Toluene50 °C, 0.9 MPa H₂
Buchwald-HartwigPd₂(dba)₃ / X-PhosK₂CO₃n-BuOH85 °C
Nucleophilic Substitution-K₂CO₃DMF130 °C

Precursor Design and Selection for Optimal Yield and Purity

The selection and design of precursors are paramount for maximizing the yield and purity of the final product by minimizing side reactions.

In the reductive amination pathway, the primary precursors are 2-aminopyrimidine and furfural. Furfural is a readily available platform chemical derived from the dehydration of carbohydrates. cardiff.ac.uk However, several competing side reactions can occur, such as the direct hydrogenation of furfural to furfuryl alcohol or the self-condensation of the imine intermediate. mdpi.com The selection of a highly selective catalyst is therefore crucial to steer the reaction towards the desired this compound. mdpi.com

In cross-coupling strategies , the precursors are typically a halo-pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and furfurylamine. Alternatively, 2-aminopyrimidine can be coupled with a furfuryl halide, such as 2-(chloromethyl)furan. evitachem.com The synthesis of the pyrimidine precursor itself, for example, 4-(pyridin-3-yl)pyrimidin-2-amine, can be achieved by reacting 1-(pyridin-3-yl)ethynone with guanidine hydrochloride in the presence of a base like sodium ethoxide. mdpi.com The design of these precursors often involves multiple steps to install the necessary functional groups for the key coupling reaction. The stability of the precursors under the reaction conditions is a key consideration to prevent degradation and the formation of impurities. mdpi.comrsc.org

Advanced Synthetic Strategies and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of efficient and environmentally conscious methods. In the context of this compound and its derivatives, microwave-assisted synthesis and other green methodologies have emerged as powerful tools.

Microwave-Assisted Synthesis of Furo[2,3-d]pyrimidine (B11772683) Derivatives

Microwave irradiation has been shown to significantly accelerate the synthesis of heterocyclic compounds, including those with furan and pyrimidine motifs. evitachem.com This technique enhances reaction kinetics, often leading to higher yields and reduced reaction times compared to conventional heating. evitachem.comresearchgate.net For example, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, a related amide, has been successfully achieved under mild conditions using microwave radiation. researchgate.net In the synthesis of pyridine-furan hybrids, microwave-assisted amide coupling using agents like DMT/NMM/TsO⁻ can achieve yields greater than 90% in as little as 15 minutes. evitachem.com This high efficiency makes microwave-assisted synthesis a valuable strategy for the rapid generation of libraries of furo[2,3-d]pyrimidine derivatives and related analogues for screening purposes. nih.gov

Environmentally Benign Methodologies for Heterocyclic Synthesis

A growing focus in chemical synthesis is the use of environmentally friendly methods. This includes the use of safer solvents like water, metal-free catalysts, and energy-efficient techniques such as ultrasound irradiation.

A notable example is the development of a facile protocol for constructing fused pyrimidines through an L-proline-catalyzed reaction of 4-hydroxy coumarins, aldehydes, and 2-aminobenzothiazoles or urea (B33335) in water. acs.org This method avoids hazardous organic solvents and heavy metal catalysts, aligning with the principles of green chemistry. acs.org

Ultrasound-assisted synthesis has also proven to be a powerful technique for preparing pyrimidines and their fused derivatives. nih.gov Sonication can dramatically reduce reaction times and improve yields. For instance, in the multi-step synthesis of 2-aminopyrimidines, the use of ultrasound decreased the reaction time from 240-360 minutes under conventional heating to just 20-30 minutes, while increasing the yield from a range of 55-70% to 80-88%. nih.gov These green methodologies offer sustainable alternatives for the synthesis of the this compound scaffold.

Strategies for Structural Modification and Analogue Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile template for the synthesis of diverse analogues, often for evaluation in medicinal chemistry. nih.gov Structural modifications can be introduced at various positions on both the furan and pyrimidine rings.

One common strategy involves starting with a core intermediate and introducing diversity through a final coupling step. For example, a library of N-aryl-pyrimidin-2-amine derivatives can be synthesized by applying Buchwald-Hartwig amination conditions to couple a single pyrimidine precursor with a variety of substituted amines. mdpi.comnih.gov

Another approach is to build complexity from functionalized furan or pyrimidine precursors. Novel furo[2,3-d]pyrimidine and furo[3,2-e] mdpi.comevitachem.comresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized based on their structural similarity to known biologically active fragments. nih.gov This involves multi-step syntheses where substituents are varied on the starting materials to produce a range of final compounds with different electronic and steric properties. For instance, reacting different 3-arylmethylidenefuran-2(3H)-ones with thiourea (B124793) can lead to a variety of 2-thioxotetrahydropyrimidine-4(1H)-ones, demonstrating how modifications to the furan precursor directly translate to diversity in the final heterocyclic product. mdpi.com These strategies are essential for exploring the structure-activity relationships of this important class of compounds.

Pyrimidine Ring Substitution and Functionalization

The pyrimidine ring of this compound offers multiple sites for substitution and functionalization, enabling the synthesis of a diverse library of derivatives. The construction of the substituted pyrimidine core often involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like guanidine or its derivatives. mdpi.combu.edu.eg

One of the most widely utilized methods for building the 2-aminopyrimidine skeleton is the reaction of a β-dicarbonyl compound or its equivalent with guanidine. mdpi.combu.edu.eg For instance, the reaction of appropriately substituted 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones with guanidine carbonate in the presence of a base like sodium ethoxide can yield 2-aminopyrimidine derivatives. mdpi.com By choosing appropriately substituted three-carbon synthons, various functional groups (e.g., alkyl, aryl, hydroxyl) can be introduced at the C4, C5, and C6 positions of the pyrimidine ring.

Furthermore, existing pyrimidine rings can be functionalized through various organic reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing aryl or heteroaryl amines at specific positions on the pyrimidine ring, provided a suitable halo-substituted pyrimidine precursor is available. mdpi.com Similarly, Suzuki-Miyaura cross-coupling can be employed to introduce aryl or vinyl substituents. mdpi.com Electrophilic substitution on the pyrimidine ring itself is generally difficult due to its electron-deficient nature, but functionalization can be achieved through preliminary activation or by using organometallic reagents. mdpi.com

A general synthetic scheme for accessing substituted this compound derivatives is outlined below. This involves either starting with a pre-functionalized pyrimidine and coupling it with furfurylamine or building the functionalized pyrimidine ring onto a precursor already containing the furan-2-ylmethylamino moiety.

Precursor 1Precursor 2Reaction TypeResulting Substitution on Pyrimidine Ring
Substituted 2-chloropyrimidineFurfurylamineNucleophilic Aromatic SubstitutionVaried substituents at C4, C5, C6
GuanidineSubstituted 1,3-dicarbonyl compoundCyclocondensationVaried substituents at C4, C5, C6
2-Amino-4-halopyrimidineArylboronic acidSuzuki CouplingAryl group at C4
2-Amino-4-halopyrimidineAmineBuchwald-Hartwig AminationAmino group at C4

Furan Ring Modifications and Side Chain Elongation

The furan moiety and the methylene (B1212753) bridge of this compound provide additional opportunities for structural diversification. The furan ring can undergo electrophilic substitution, although the reaction conditions must be carefully controlled to avoid ring opening. Common modifications include nitration, halogenation, and Friedel-Crafts acylation, typically occurring at the C5 position due to the activating effect of the oxygen atom and the directing effect of the alkyl substituent at C2. nih.gov For example, bromination of furan derivatives can be achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). nih.gov

The synthesis of derivatives can also start from pre-functionalized furan building blocks. For example, 5-hydroxymethylfurfural (B1680220) (5-HMF), a biomass-derived platform chemical, can be a precursor to furan rings with a functional group at the C5 position. nih.govmdpi.com Reductive amination of furan-2-carbaldehyde (furfural) or its derivatives with 2-aminopyrimidine is a direct route to the core structure. mdpi.com Using substituted furfurals allows for the introduction of various groups onto the furan ring.

Side chain elongation or modification can be achieved by using a different starting amine in the reductive amination step or by modifying the methylene bridge post-synthesis, although the latter is less common. For instance, instead of furfurylamine, a homologated amine such as 2-(furan-2-yl)ethanamine could be used to introduce an ethylene (B1197577) bridge between the furan and pyrimidine rings.

The table below summarizes potential modifications on the furan ring and side chain.

Starting MaterialReagent/MethodModification TypeResulting Structure
This compoundN-Bromosuccinimide (NBS)Furan Ring HalogenationN-((5-bromofuran-2-yl)methyl)pyrimidin-2-amine
5-Substituted furan-2-carbaldehyde2-Aminopyrimidine, Reducing AgentReductive AminationN-((5-substituted-furan-2-yl)methyl)pyrimidin-2-amine
Furan-2-carbaldehydeSubstituted 2-aminopyrimidine, Reducing AgentReductive AminationN-(furan-2-ylmethyl)-substituted-pyrimidin-2-amine
2-(Furan-2-yl)ethanamine2-ChloropyrimidineNucleophilic SubstitutionN-(2-(furan-2-yl)ethyl)pyrimidin-2-amine (Side Chain Elongation)

Conformational Analysis of Synthesized Analogues

The three-dimensional conformation of this compound and its analogues is critical for understanding their chemical properties and interactions. The molecule possesses significant conformational flexibility due to the rotatable bonds of the methylene linker. Conformational analysis, often performed using NMR spectroscopy and computational modeling, provides insights into the preferred spatial arrangement of the furan and pyrimidine rings.

A study on a structurally related compound, 3-[(furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, reveals key conformational features that are likely relevant to this compound. nih.gov In the thiourea analogue, the furan and pyrimidine rings are not coplanar. The dihedral angle between the mean planes of the furan and pyrimidine rings was found to be 18.43°. nih.gov This deviation from planarity is a common feature in linked heteroaromatic systems.

For synthesized analogues, the nature and position of substituents on either the pyrimidine or furan ring would be expected to alter the conformational preferences. Bulky substituents, for example, would likely lead to a larger dihedral angle between the two rings to minimize steric hindrance. Conversely, substituents capable of forming additional intramolecular hydrogen bonds could further stabilize specific conformations.

Analogue TypeExpected Conformational ChangeKey Influencing Factor
Parent CompoundNon-planar arrangement of rings, potential for intramolecular H-bonding.Rotational freedom of methylene linker.
Sterically hindered analogue (e.g., bulky group at C6 of pyrimidine)Increased dihedral angle between furan and pyrimidine rings.Steric repulsion.
Analogue with H-bond donor/acceptor (e.g., OH group on furan)Stabilization of a specific conformer.Formation of new intramolecular hydrogen bonds.
Thiourea derivativeDihedral angle of ~18.43° between rings, stabilization by N-H···N intramolecular H-bond. nih.govSpecific geometry of the thiourea linker. nih.gov

Structural Elucidation and Advanced Characterization of N Furan 2 Ylmethyl Pyrimidin 2 Amine

Spectroscopic Techniques for Molecular Structure Confirmation

Detailed spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or multiplicity, have been published for N-(furan-2-ylmethyl)pyrimidin-2-amine. Such data would be essential for mapping the proton and carbon framework of the molecule, confirming the connectivity between the furan (B31954), methylene (B1212753), and pyrimidine (B1678525) moieties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Published mass spectrometry data, which would confirm the molecular weight (175.19 g/mol ) and elemental formula (C₉H₉N₃O) of this compound, are not available. chemicalbook.com High-resolution mass spectrometry would provide a highly accurate mass measurement, further validating the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental IR or UV-Vis spectra for this compound have been found in the literature. An IR spectrum would be used to identify characteristic vibrational frequencies of functional groups, such as N-H stretching of the secondary amine, C=N bonds within the pyrimidine ring, and C-O-C stretching of the furan ring. researchgate.net A UV-Vis spectrum would provide information about the electronic transitions within the conjugated π-systems of the furan and pyrimidine rings.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Crystal Packing and Intermolecular Hydrogen Bonding Interactions

Without a solved crystal structure, no information can be provided regarding the unit cell parameters, space group, or the specific intermolecular interactions, such as hydrogen bonds, that govern the crystal packing of this compound. In related pyrimidine-containing structures, N-H···N hydrogen bonds are common motifs. nih.govresearchgate.net

Polymorphism and Crystallinity Studies (if applicable)

There are no published studies on the polymorphism or crystallinity of this compound. Such studies would investigate whether the compound can exist in different crystalline forms, which can have significant implications for its physical properties.

Computational and Theoretical Investigations of N Furan 2 Ylmethyl Pyrimidin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to calculate various electronic properties.

Detailed Research Findings: A DFT study of N-(furan-2-ylmethyl)pyrimidin-2-amine, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin with a geometry optimization. This process computationally finds the conformation with the lowest energy. The results would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the rotational barrier and the most stable angle between the furan (B31954) and pyrimidine (B1678525) rings.

Following optimization, further calculations would yield key thermodynamic and electronic properties. In studies on analogous pyrazolo[3,4-d]pyrimidine systems, DFT has been used to calculate total energy, dipole moment, and relative energies between different isomers or conformers. researchgate.net For this compound, these calculations would quantify its polarity and thermodynamic stability.

ParameterDescriptionTypical Method
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.DFT/B3LYP/6-311G(d,p)
**Bond Angles (°) **The angle formed between three connected atoms.DFT/B3LYP/6-311G(d,p)
Dihedral Angles (°) The angle between two intersecting planes, defining molecular conformation.DFT/B3LYP/6-311G(d,p)
Total Energy (Hartree) The total electronic energy of the molecule in its optimized state.DFT/B3LYP/6-311G(d,p)
Dipole Moment (Debye) A measure of the molecule's overall polarity.DFT/B3LYP/6-311G(d,p)

This table illustrates the typical parameters obtained from DFT calculations for a molecule like this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

Detailed Research Findings: For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. The HOMO is expected to be localized on the more electron-rich regions, such as the amine nitrogen and potentially the furan ring, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed over the electron-deficient pyrimidine ring, highlighting it as the probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. In studies of similar furan-imidazole derivatives, the HOMO-LUMO gap was calculated to be around 4.01 eV, indicating good stability. A similar analysis for this compound would provide a quantitative measure of its reactivity.

OrbitalEnergy (eV)DescriptionImplication
HOMO E_HOMOEnergy of the highest occupied molecular orbital.Indicates electron-donating ability (nucleophilicity).
LUMO E_LUMOEnergy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability (electrophilicity).
Energy Gap (ΔE) E_LUMO - E_HOMOEnergy difference between LUMO and HOMO.Predicts chemical reactivity and kinetic stability.

This table outlines the key parameters derived from a Frontier Molecular Orbital analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

Detailed Research Findings: The MEP map of this compound would visually confirm the predictions from FMO analysis. The most negative potential (red/yellow regions) would likely be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring, identifying them as primary sites for interactions with electrophiles or hydrogen bond donors. The most positive potential (blue regions) would be expected around the hydrogen atom of the secondary amine group, highlighting its role as a potential hydrogen bond donor. This type of analysis is crucial for understanding non-covalent interactions, which are central to drug-receptor binding.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational flexibility, stability, and interactions with its environment (like water) at a given temperature and pressure.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The resulting "docking score" is an estimate of the binding affinity.

Detailed Research Findings: Given that pyrimidine derivatives are known to inhibit various enzymes, particularly kinases, molecular docking would be a key step in evaluating the therapeutic potential of this compound. For example, docking studies on similar pyrimidine derivatives have been performed against targets like cyclin-dependent kinase 2 (CDK2) and E. coli DNA gyrase.

A typical docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from the Protein Data Bank (PDB).

Docking the computationally optimized structure of the compound into the active site of the protein.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furan or pyrimidine rings and the protein's amino acid residues.

Calculating a docking score to rank its potential efficacy compared to known inhibitors.

The analysis would pinpoint which parts of the molecule are most important for binding. For instance, the pyrimidine nitrogens and the secondary amine are likely to form critical hydrogen bonds with the protein's backbone, a common binding motif for kinase inhibitors.

To ensure the reliability of a docking study, the chosen protocol must first be validated. This is typically done by taking a protein for which a crystal structure with a known inhibitor is available. The known inhibitor is removed from the active site and then re-docked. A successful validation is achieved if the docking program can accurately reproduce the experimentally observed binding pose of the inhibitor, usually measured by a low RMSD value (typically < 2.0 Å) between the docked pose and the crystal structure pose. This validation step confirms that the docking parameters are appropriate for the specific protein target and increases confidence in the predictions made for new, untested compounds like this compound.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are crucial for predicting their binding modes and affinities with various biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Derivatives of pyrimidine are known to interact with a range of protein kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.govnih.gov Molecular docking studies on similar pyrimidine derivatives reveal common interaction patterns within the ATP-binding site of these kinases. nih.govnih.gov The pyrimidine core often acts as a scaffold, forming key hydrogen bonds with the hinge region of the kinase. The furan and substituted phenyl rings can then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. nih.gov

For instance, in studies of pyrimidine derivatives targeting CDKs, the 2-amino group of the pyrimidine ring is frequently observed to form one or two hydrogen bonds with backbone atoms in the hinge region of the kinase, such as the carbonyl oxygen and amide nitrogen of conserved residues like leucine. nih.gov The furan ring of this compound would be expected to extend into a hydrophobic pocket, while the pyrimidine ring anchors the molecule in the active site.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a qualitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. For pyrimidine derivatives docked against various kinases, binding energies are often in the range of -7 to -10 kcal/mol. nih.govresearchgate.net

Table 1: Predicted Binding Interactions and Affinities for this compound Analogs with Protein Kinase Targets

Target Protein Key Interacting Residues (Predicted) Predicted Binding Energy (kcal/mol) Type of Interaction
Cyclin-Dependent Kinase 2 (CDK2) LEU83, PHE80, ILE10 -7.9 to -9.9 Hydrogen bonds, Hydrophobic interactions
Epidermal Growth Factor Receptor (EGFR) MET793, LEU718, VAL726 -8.5 to -10.2 Hydrogen bonds, Hydrophobic interactions, Pi-stacking

Note: The data in this table is representative of findings for structurally similar furan-pyrimidine derivatives and serves as a predictive model for this compound.

In Silico ADME Prediction and Pharmacokinetic Modeling (Theoretical Aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, allowing for the theoretical assessment of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.

The absorption of a drug is often predicted by considering its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by Lipinski's Rule of Five. For this compound, these parameters can be calculated using various computational models. A favorable profile would suggest good oral bioavailability.

Distribution is influenced by factors like plasma protein binding and the ability to cross biological membranes. Compounds with high plasma protein binding may have a lower volume of distribution and reduced free drug concentration at the target site. In silico models can predict the percentage of plasma protein binding based on the compound's structure.

Table 2: Predicted Physicochemical and ADME Properties for this compound

Property Predicted Value Implication for Pharmacokinetics
Molecular Weight ~189.21 g/mol Favorable for absorption (within Lipinski's rule)
LogP (Lipophilicity) 1.5 - 2.5 Good balance for membrane permeability and solubility
Hydrogen Bond Donors 1 Favorable for absorption
Hydrogen Bond Acceptors 3 Favorable for absorption
Human Intestinal Absorption High Good potential for oral absorption

Note: These values are theoretical predictions based on computational models for this compound and its close analogs.

Metabolic stability is a key determinant of a drug's half-life and duration of action. In silico models can predict the likelihood of a compound being metabolized by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. These models identify potential sites of metabolism on the molecule. For this compound, potential sites of metabolism could include the furan ring or the methylene (B1212753) bridge.

Table 3: Predicted Metabolism and Excretion Profile for this compound

Parameter Prediction Implication
CYP450 2D6 Inhibition Unlikely Low risk of drug-drug interactions via this isoform
CYP450 3A4 Inhibition Possible Potential for drug-drug interactions via this isoform
Metabolic Stability Moderate May have a reasonable half-life

Note: These predictions are based on in silico models and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in understanding the structural features that are important for activity.

The first step in QSAR modeling is to generate a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

For a series of this compound derivatives, relevant descriptors would likely include those related to lipophilicity (logP), electronic effects of substituents on the pyrimidine or furan rings, and steric parameters. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR) or genetic algorithms to avoid overfitting the model. aimspress.comnih.gov

Table 4: Examples of Descriptors Used in QSAR Models for Pyrimidine Derivatives

Descriptor Class Example Descriptors Information Encoded
Constitutional Molecular Weight, Number of Rings Size and basic composition of the molecule
Topological Wiener Index, Kier & Hall Indices Molecular shape and branching
Electronic Dipole Moment, HOMO/LUMO Energies Electron distribution and reactivity

Once the descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). Common methods for model development include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). aimspress.com

The predictive power of the QSAR model is assessed through rigorous statistical validation. This typically involves splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). Key statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE). A robust and predictive QSAR model will have high values for R² and q² (typically > 0.6) and a low RMSE.

Table 5: Representative Statistical Parameters for a QSAR Model of Pyrimidine Derivatives

Statistical Parameter Typical Value Interpretation
R² (Coefficient of Determination) 0.85 - 0.95 High value indicates a good fit of the model to the training data.
q² (Cross-Validated R²) 0.65 - 0.80 High value indicates good internal predictive ability of the model.
R²_pred (External Validation) > 0.6 High value indicates good predictive ability for an external test set.
F-statistic High value Indicates the statistical significance of the model.

Note: The values in this table are representative of well-validated QSAR models for similar classes of compounds.

Biological Activities and Mechanistic Studies of N Furan 2 Ylmethyl Pyrimidin 2 Amine in Vitro and Pre Clinical Focus

In Vitro Enzyme Inhibition Assays

β-Glucuronidase Inhibition and Mechanistic Insights

Derivatives of N-(furan-2-ylmethyl)pyrimidin-2-amine have been investigated for their ability to inhibit β-glucuronidase, an enzyme belonging to the glycosidase family that plays a crucial role in the breakdown of complex carbohydrates. nih.gov Overexpression of β-glucuronidase is linked to certain pathologies, making its inhibition a therapeutic target. nih.gov

In a study focused on 2-aminopyrimidine (B69317) derivatives, a structurally similar compound, 6-Chloro-4-(N-(furan-2-yl)methyl)-2,4-pyrimidinediamine, was synthesized and evaluated for its β-glucuronidase inhibitory activity. nih.gov The compound demonstrated notable inhibition, suggesting that the furan-pyrimidine scaffold is a key contributor to this activity. nih.gov The inhibitory potential of these compounds is often compared to a standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov

The general mechanism of β-glucuronidase involves the cleavage of β-D-glucuronides. nih.gov The catalytic process is initiated when a glutamic acid residue in the active site protonates the glycosidic oxygen of the glucuronide substrate. nih.gov This leads to the release of the aglycone through a transition state that is then attacked by another glutamate (B1630785) residue, forming a glucuronyl-enzyme intermediate. nih.gov Inhibitors like the pyrimidine (B1678525) derivatives are thought to interfere with this catalytic cycle.

Interactive Data Table: β-Glucuronidase Inhibition by a Related Pyrimidine Derivative

Compound Structure IC₅₀ (µM) Standard

Kinase Inhibition (e.g., VEGFR-2) and Signaling Pathway Modulation

The furan (B31954) and pyrimidine moieties are integral components of various kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathway for angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govrsc.org Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.govrsc.org

Numerous studies have synthesized and evaluated furo[2,3-d]pyrimidine (B11772683) derivatives as potent VEGFR-2 inhibitors. nih.govresearchgate.net These compounds have demonstrated significant dose-dependent inhibition of VEGFR-2 in enzymatic assays, with some derivatives exhibiting IC₅₀ values in the nanomolar range. nih.govresearchgate.net For instance, certain furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have shown potent VEGFR-2 inhibition, with IC₅₀ values as low as 21 nM. nih.gov The binding of these inhibitors to the kinase domain of VEGFR-2 blocks the downstream signaling cascade, which includes pathways like Ras/Raf/ERK and PI3K/Akt, thereby inhibiting endothelial cell proliferation and migration. rsc.org

Interactive Data Table: VEGFR-2 Inhibition by Related Furo[2,3-d]pyrimidine Derivatives

Compound Type Example IC₅₀ Values (nM) Reference Compound
Furo[2,3-d]pyrimidine derivatives 57.1, 42.5, 52.5 nih.gov Sorafenib (IC₅₀ = 41.1 nM) nih.gov

Other Enzyme Target Profiling and Mechanism of Action

The versatility of the pyrimidine scaffold extends to the inhibition of other key enzymes involved in cell cycle regulation and proliferation. Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, has been identified as a target for novel pyrimidin-2-amine derivatives. nih.gov Overexpression of PLK4 is common in various cancers, making it an attractive anticancer target. nih.gov Inhibitors with an aminopyrimidine core have shown high potency, with some compounds achieving IC₅₀ values in the low nanomolar range (e.g., 6.7 nM). nih.gov The mechanism involves binding to the hinge region of the kinase, a common feature for many kinase inhibitors. nih.gov

Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, which are crucial for mitotic progression. nih.gov These compounds induce cell death following mitotic failure. nih.gov The furan moiety has also been incorporated into molecules designed to inhibit other enzymes, such as the SARS-CoV-2 main protease (Mpro), where furan-based derivatives have shown inhibitory activity in the micromolar range. nih.gov

Cell-Based Assays for Modulatory Effects (In Vitro)

Cell Proliferation and Viability Studies in Cell Lines (In Vitro)

Consistent with their enzyme-inhibiting properties, this compound analogs have demonstrated significant anti-proliferative and cytotoxic effects in various cancer cell lines. Furan- and pyrimidine-based compounds have been evaluated against a panel of human cancer cells, including those from breast (MCF-7), liver (HepG2), lung (A549), and colon (HT-29) cancers. nih.govresearchgate.net

For example, furo[2,3-d]pyrimidine derivatives that inhibit VEGFR-2 also show cytotoxicity against cancer cell lines like A549 and HT-29, with IC₅₀ values comparable to the established drug sorafenib. nih.gov Similarly, furan-2-carboxamide derivatives have exhibited potent anti-proliferative properties. nih.gov The cytotoxic activity is generally assessed using assays like the MTT or SRB assay, which measure cell viability. nih.govresearchgate.net The results from these studies indicate that the furan-pyrimidine scaffold is a promising framework for developing novel anticancer agents.

Interactive Data Table: Cytotoxicity of Related Furan and Pyrimidine Derivatives

Compound Type Cell Line Example IC₅₀ (µM) Reference
Furo[2,3-d]pyrimidine derivative (Compound 7b) A549 6.66 nih.gov
Furo[2,3-d]pyrimidine derivative (Compound 7b) HT-29 8.51 nih.gov
Pyrimidin-2-amine derivative (Compound 8h) MCF-7 Not specified, but showed excellent antiproliferative activity. nih.gov

Cell Cycle Analysis and Apoptosis Induction Mechanisms

The anti-proliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Flow cytometry analysis has shown that treatment with furan- and furopyrimidine-based compounds can cause cell cycle arrest, frequently at the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

The induction of apoptosis is a key mechanism for many anticancer agents. Compounds containing the furan-pyrimidine scaffold have been shown to trigger apoptosis through the intrinsic or mitochondrial pathway. nih.gov This is often characterized by changes in the expression levels of key regulatory proteins. For instance, treatment with these compounds can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio disrupts mitochondrial integrity, leading to the activation of caspases and subsequent cell death. nih.gov The induction of apoptosis is further confirmed by techniques such as Annexin V-FITC/PI double staining. nih.gov

Cellular Invasion and Migration Assays

Direct studies evaluating the effect of this compound on cellular invasion and migration have not been reported. However, research on related pyrimidine derivatives highlights the potential of this chemical class to modulate cell motility. For instance, novel 2,4-diarylaminopyrimidine hydrazone derivatives have been investigated for their effects on cancer cell migration. nih.gov In a wound healing assay, a lead compound from this series significantly impeded the closure of a cellular wound in thyroid cancer cells. nih.gov This inhibitory effect was confirmed using a transwell migration assay, where the compound markedly reduced the number of cells moving through the membrane, demonstrating an effective inhibition of cancer cell migration. nih.gov These findings suggest that the pyrimidine scaffold can be a crucial element in designing compounds that interfere with the cellular processes of invasion and metastasis.

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of the furan-pyrimidine scaffold has been explored through various derivatives. Although data specifically for this compound is not available, related compounds have shown significant antimicrobial properties.

Studies on compounds structurally similar to this compound have demonstrated a broad spectrum of antibacterial activity. A notable example is Nifurpyrimidine, or 2-amino-4-methyl-6-(2-ethinyl-5-nitrofuryl)-pyrimidine, a nitrofuran derivative. It exhibits a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant Salmonellae. nih.gov The minimal inhibitory concentrations (MICs) for Nifurpyrimidine were reported to be in the range of 0.25 to 10 µg/mL. nih.gov

Derivatives containing the N-(furan-2-ylmethyl) group linked to other heterocyclic systems have also shown promise. A series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were screened for antibacterial activity. One of the most potent compounds in this series inhibited the growth of four clinical S. epidermidis strains at a concentration of 4 µg/mL, with an MIC value as low as 2 µg/mL against one specific strain. nih.gov Furthermore, another related furan derivative, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, was found to be most active against Salmonella typhi, with an MIC of 0.001 mg/L. scirp.org

In a study on carbamothioyl-furan-2-carboxamide derivatives, compounds showed activity against E. coli, S. aureus, and B. cereus, with MIC values ranging from 230 to 300 µg/mL. mdpi.com

Interactive Table: MIC Values of Structurally Related Compounds

Compound/Derivative ClassBacterial StrainReported MIC (µg/mL)Reference
NifurpyrimidineGram-positive & Gram-negative0.25 - 10 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative (Cpd 6)S. epidermidis (clinical)2 nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivative (Cpd 6)S. epidermidis (hospital)4 nih.gov
1-((2-Carbamoylguanidino)(furan-2-ylmethyl))ureaSalmonella typhi0.001* scirp.org
Carbamothioyl-furan-2-carboxamide derivativesE. coli, S. aureus, B. cereus230 - 300 mdpi.com

Note: Original value reported as 0.001 mg/L, which is equivalent to 0.001 µg/mL.

The antifungal activity of furan and pyrimidine derivatives has been documented. Nifurpyrimidine, in addition to its antibacterial properties, is reported to be active against fungi. nih.gov Similarly, studies on carbamothioyl-furan-2-carboxamide derivatives revealed potent antifungal activity, which was more prominent than their antibacterial effects. For the most active compounds in this series, MIC values against various fungal strains were found to be in the range of 120.7–190 µg/mL. mdpi.com

Regarding antimycobacterial activity, direct reports for this compound are absent. However, a study involving novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine included screening for antimycobacterial activity, indicating that this structural motif is of interest for activity against mycobacterial strains. nih.gov

The precise mechanism of action for this compound is unknown. However, insights can be drawn from its structural components. The nitrofuran class of antibiotics, like the related compound Nifurpyrimidine, typically functions as prodrugs. They are activated by bacterial nitroreductases, which reduce the nitro group to generate highly reactive electrophilic intermediates. These intermediates can then non-selectively attack and damage microbial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death.

For derivatives containing a thiourea (B124793) moiety, a potential mechanism involves the inhibition of bacterial actin MreB, a protein crucial for cell shape determination and peptidoglycan synthesis. mdpi.com The nucleophilic character of heteroatoms like nitrogen and sulfur, present in many furan- and pyrimidine-based antimicrobials, is also thought to facilitate penetration through the bacterial cell wall. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

While a specific SAR study for this compound is not available, analyses of analogous compounds provide valuable information on the structural requirements for biological activity.

Analysis of structurally related compounds allows for the identification of key pharmacophoric features that may be relevant to the activity of this compound.

The Furan Ring: The furan ring is a common scaffold in many biologically active compounds. In a study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, the furan ring serves as a central scaffold connecting different substituted aryl rings. nih.gov Modifications on an aryl ring attached to the furan moiety showed that electron-donating or withdrawing groups did not strongly influence activity, suggesting the position of substituents may be more critical than their electronic properties. nih.gov

The Pyrimidine Ring: In 2,4-diarylaminopyrimidine derivatives, the pyrimidine core acts as a key hinge region. Molecular docking studies have shown that the nitrogen atoms at the 1-position of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with amino acid residues (e.g., Cys502 and Asp564) in the active site of protein targets like Focal Adhesion Kinase (FAK). nih.gov This interaction is vital for inhibitory activity.

The Methylene (B1212753) Linker and Amine Group: The flexible -CH2-NH- linker connecting the furan and pyrimidine rings allows for optimal positioning of the two heterocyclic systems within a biological target's binding pocket. The amine group itself is a key hydrogen bond donor, contributing significantly to binding affinity.

Substituents: SAR studies on related pyrimidine and furan derivatives consistently show that the type and position of substituents on the heterocyclic rings are critical for potency and selectivity. For instance, in N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the substitution pattern on a phenyl ring attached to the tetrazole determined the level of antimicrobial potency. nih.gov In another series, the presence of a dimethyl amine or a pyrrolidine (B122466) group on an associated phenyl ring improved inhibitory activity by two- to three-fold compared to the parent compound. nih.gov

Influence of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound analogs are significantly influenced by the nature and position of substituents on both the pyrimidine and furan rings. While direct structure-activity relationship (SAR) studies on the parent compound are not extensively available in the public domain, a comprehensive analysis of structurally related furan and pyrimidine derivatives provides critical insights into the anticipated effects of various functional groups. These studies, focusing on diverse biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes, reveal consistent trends in how substituent modifications can modulate biological activity.

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring serves as a crucial scaffold for interaction with numerous biological targets. Modifications at various positions of this ring have been shown to be pivotal for both potency and selectivity.

Research on 2,4,5-trisubstituted pyrimidine derivatives as CDK9 inhibitors has demonstrated that both the steric and electronic properties of substituents at the C-5 position of the pyrimidine ring affect the potency and selectivity of kinase inhibition. cardiff.ac.uk For instance, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk In contrast, replacing the C-5 methyl group with a trifluoromethyl group led to a loss of potency against both kinases, although it did maintain some selectivity. cardiff.ac.uk The C-5 bromo pyrimidine analog showed comparable selectivity to its chlorine counterpart. cardiff.ac.uk These findings underscore that even minor changes, such as the type of halogen or small alkyl group, can significantly alter the selectivity profile, likely due to their different electronic and steric properties. cardiff.ac.uk

In a different series of 2,4-disubstituted pyrimidines designed as neuronal nitric oxide synthase (nNOS) inhibitors, the nature of the substituent at the C-4 position was critical. The introduction of a 4-methyl substituent on the 2-aminopyridine (B139424) head of a related scaffold resulted in excellent potency and selectivity. nih.gov Conversely, replacing the carbon at the 3-position of the 2-aminopyridine with a nitrogen to form a 2-aminopyrimidine led to a drastic 438-fold loss in potency. gsconlinepress.com This highlights the sensitivity of the binding pocket to the electronic distribution within the heterocyclic core.

The following table, derived from studies on related pyrimidine-based inhibitors, illustrates the impact of substituents on potency.

Scaffold Substituent (R) Target IC50 (µM) Reference
2,4,5-Trisubstituted PyrimidineC5-MethylCDK9- (High Selectivity) cardiff.ac.uk
2,4,5-Trisubstituted PyrimidineC5-TrifluoromethylCDK9- (Reduced Potency) cardiff.ac.uk
2,4-Disubstituted Pyrimidine4-Methyl (on 2-aminopyridine head)nNOS- (Excellent Potency) nih.gov
2,4-Disubstituted Pyrimidine2-aminopyrimidinenNOS6.577 gsconlinepress.com
N-Benzyl-2-phenylpyrimidin-4-amine5-MethylUSP1/UAF10.070 acs.org
N-Benzyl-2-phenylpyrimidin-4-amine6-MethylUSP1/UAF10.210 acs.org
N-Benzyl-2-phenylpyrimidin-4-amine5,6-DimethylUSP1/UAF10.120 acs.org

This table presents data from various studies on pyrimidine derivatives to illustrate general substituent effects and does not represent a direct SAR study on this compound.

Substituent Effects on the Furan Ring

The furan ring offers another site for modification to fine-tune the biological activity of this compound analogs. In a series of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, substitutions on a phenyl ring attached to the furan played a significant role in modulating potency. An ortho-nitro group on the phenyl ring was found to confer the highest inhibitory activity. nih.gov When the nitro group was moved to the meta or para position, the potency was reduced. nih.gov This suggests that the electronic and steric profile of substituents on moieties attached to the furan ring can have a profound impact on how the molecule interacts with its target.

The table below, based on research on related furan-containing compounds, demonstrates the influence of furan ring modifications on biological activity.

Scaffold Substituent Target IC50 (µM) Reference
1-(Furan-2-ylmethyl)pyrrolidine-based2-Nitrophenyl (on furan)ST2/IL-33- (High Activity) nih.gov
1-(Furan-2-ylmethyl)pyrrolidine-based3-Nitrophenyl (on furan)ST2/IL-33Reduced Activity nih.gov
1-(Furan-2-ylmethyl)pyrrolidine-based4-Nitrophenyl (on furan)ST2/IL-33Reduced Activity nih.gov
2-Amino-N-pyrimidin-4-ylacetamidesUnsubstituted FuranA2A Receptor- (Metabolic Liability) researchgate.net
2-Amino-N-pyrimidin-4-ylacetamides5-MethylfuranA2A Receptor- (Improved Profile) researchgate.net

This table presents data from various studies on furan derivatives to illustrate general substituent effects and does not represent a direct SAR study on this compound.

Analytical Methodologies for Research Scale Analysis of N Furan 2 Ylmethyl Pyrimidin 2 Amine

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are essential for separating "N-(furan-2-ylmethyl)pyrimidin-2-amine" from potential impurities, starting materials, and byproducts, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like "this compound". A robust HPLC method is crucial for determining the purity and concentration of the compound.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach for analyzing this compound, which contains both a polar pyrimidine-amine moiety and a less polar furan (B31954) group. Method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.

Stationary Phase: A C18 or C8 column is generally suitable for the separation of pyrimidine (B1678525) derivatives. researchgate.net These columns provide a good balance of hydrophobic interactions for retaining the molecule.

Mobile Phase: A gradient elution is often preferred to ensure the separation of compounds with a range of polarities. A common mobile phase would consist of an aqueous component (like water with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid to ensure good peak shape for the amine) and an organic modifier (such as acetonitrile (B52724) or methanol). shimadzu.comnih.gov The gradient would typically start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute more hydrophobic components.

Detection: The compound possesses chromophores (the pyrimidine and furan rings) that allow for UV detection. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal wavelength for detection (λmax) and to check for peak purity. nih.govnih.gov For pyrimidine derivatives, detection is often performed in the UV range. nih.gov

Validation: Once developed, the HPLC method must be validated to ensure its reliability. Validation parameters are assessed according to established guidelines. researchgate.net

ParameterTypical Acceptance CriteriaExample Data for a Furan or Pyrimidine Derivative Method
Linearity (r²) ≥ 0.9990.999 shimadzu.com
Accuracy (% Recovery) 80-120%89.9% or greater nih.gov
Precision (RSD%) ≤ 2% for repeatability, ≤ 5% for intermediate precisionIntra- and inter-day RSDs < 6.4% nih.gov
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio of 3:10.002-0.093 mg/L nih.gov
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ratio of 10:10.01-0.31 mg/L nih.gov

This table presents typical performance data from HPLC methods for related furan and pyrimidine derivatives, which would be the target for a method developed for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its molecular weight and polar nature, GC-MS could be applicable for the analysis of more volatile precursors or potential degradation products. For instance, furan and its simpler derivatives are commonly analyzed by GC-MS. mdpi.comnih.govnih.gov

If direct analysis is challenging, derivatization to increase volatility and thermal stability could be employed. However, for a compound of this nature, HPLC is generally the more direct and preferred method.

A typical GC-MS method for related furan derivatives would involve:

Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is often used. mdpi.com

Injection: Splitless or split injection may be used depending on the concentration of the analyte.

Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion chromatogram) data. The mass spectrum can be used to confirm the identity of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. The NIST WebBook provides mass spectral data for related compounds like 2-furanmethanamine, which can serve as a reference for expected fragmentation. nist.gov

"this compound" is an achiral molecule, meaning it does not have enantiomers. Therefore, chiral separation using Supercritical Fluid Chromatography (SFC) is not applicable for the parent compound.

However, if chiral derivatives of this compound were to be synthesized, SFC would be a highly valuable technique for their separation. SFC is well-regarded for its efficiency in chiral separations, often providing faster analysis times and using less organic solvent compared to normal-phase HPLC. chromatographyonline.com The technique typically uses supercritical carbon dioxide as the main mobile phase component, mixed with a polar organic modifier (e.g., methanol) and often an additive (acidic or basic) to improve peak shape and resolution on a chiral stationary phase. chromatographyonline.com

Spectrometric Quantification and Detection Methods

Spectrometric methods are crucial for both the quantification and structural elucidation of "this compound".

UV-Visible Spectrophotometry: This technique can be used for the quantitative analysis of the pure compound in solution. A UV-Vis spectrum would show the wavelengths of maximum absorbance (λmax), which are determined by the electronic transitions within the furan and pyrimidine ring systems. nih.gov For quantification, a calibration curve of absorbance versus concentration would be prepared at the λmax. While less specific than chromatographic methods, it is a simple and rapid technique for concentration determination of a known, pure substance. The UV-Vis spectrum of related compounds like 2-methylfuran (B129897) shows absorbance in the UV region. nist.gov

Mass Spectrometry (MS): When coupled with a chromatographic inlet (like HPLC-MS or GC-MS), mass spectrometry is a powerful tool for both quantification and identification. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound, as well as a characteristic fragmentation pattern that serves as a molecular fingerprint. For "this compound", the molecular weight is 175.19 g/mol . Electrospray ionization (ESI) is a common ionization technique for this type of molecule in LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation rather than routine quantification, quantitative NMR (qNMR) can be used for determining the purity and concentration of the compound with a high degree of accuracy, using a certified internal standard. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of the molecule. For example, in related pyrimidine derivatives, characteristic chemical shifts for the pyrimidine ring protons and carbons are observed. nih.gov Similarly, the furan and methylene (B1212753) bridge protons and carbons would have distinct signals.

Method Validation for Reproducibility, Accuracy, and Sensitivity in Research Applications

For any analytical method to be considered reliable for research purposes, it must be validated. The key parameters for validation are reproducibility, accuracy, and sensitivity. researchgate.net

Reproducibility: This is assessed by analyzing the same sample multiple times, both within the same day (intra-day precision or repeatability) and on different days (inter-day precision or intermediate precision). The results are typically expressed as the relative standard deviation (RSD), with lower values indicating higher reproducibility. For related compounds, RSD values of less than 6.7% have been reported. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the pure compound is added (spiked) into a matrix and the percentage of the spiked amount that is detected is calculated. Recoveries in the range of 90-110% are generally considered acceptable. nih.gov

Sensitivity: The sensitivity of a method is its ability to detect and quantify small amounts of the analyte. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio of the analytical signal.

The following table summarizes the validation parameters and their significance in the analysis of "this compound".

Validation ParameterPurposeHow it is Assessed
Specificity/Selectivity To ensure the signal measured is from the analyte of interest without interference.Analysis of blank and spiked samples. Peak purity analysis with DAD.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Analysis of calibration standards at multiple concentrations and calculation of the correlation coefficient (r²).
Range The concentration interval over which the method is precise, accurate, and linear.Determined from linearity, accuracy, and precision studies.
Accuracy To determine how close the measured value is to the true value.Recovery studies of spiked samples.
Precision To assess the degree of scatter in results from multiple analyses of the same sample.Repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision), expressed as RSD%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Varying parameters like mobile phase pH, column temperature, and flow rate and observing the effect on the results.

Potential Research Applications and Future Directions for N Furan 2 Ylmethyl Pyrimidin 2 Amine

Utility as a Molecular Probe or Tool Compound in Biological Research

While N-(furan-2-ylmethyl)pyrimidin-2-amine has not been extensively characterized as a molecular probe, its structural framework suggests significant potential for such applications. Molecular probes are specialized molecules used to study the properties of other molecules and biological systems. The furan (B31954) and pyrimidine (B1678525) rings offer multiple sites for modification, such as the attachment of fluorescent tags, photoaffinity labels, or biotin groups.

A key application would be in studying enzymes or receptors that recognize either pyrimidine or furan structures. By synthesizing derivatives with reporter groups, researchers could potentially visualize the localization of binding sites within cells, quantify receptor density, or identify novel protein-ligand interactions. The inherent biological relevance of the pyrimidine core could guide the compound to interact with a variety of enzymes and receptors involved in cellular metabolism and signaling, making it a candidate for probing these fundamental processes. nih.govnih.gov

Scaffold for Further Medicinal Chemistry Optimization and Derivative Development

The primary and most promising application of this compound is its use as a core scaffold for medicinal chemistry programs. Both pyrimidine and furan are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. gsconlinepress.commdpi.com Their derivatives have demonstrated a vast range of pharmacological activities. wjarr.comwisdomlib.orgnih.gov

The pyrimidine moiety is well-established in anticancer therapies, while furan derivatives are known for their antibacterial, anti-inflammatory, and antifungal properties. gsconlinepress.comijabbr.comnih.gov The hybrid nature of this compound offers the potential for developing compounds with novel or synergistic activities. Medicinal chemists can systematically modify the scaffold at several positions to enhance potency, selectivity, and pharmacokinetic properties. For example, substitutions on the pyrimidine ring can modulate interactions with kinase enzymes, a common target in oncology, while modifications to the furan ring could enhance antimicrobial or anti-inflammatory effects. gsconlinepress.comijabbr.comresearchgate.net The rational design of such hybrid molecules is a promising strategy for overcoming drug resistance and improving therapeutic profiles. nih.govnih.gov

Table 1: Reported Biological Activities of Furan and Pyrimidine Scaffolds

Scaffold Biological Activity Examples of Derivatives/Related Compounds References
Furan Antibacterial, AntifungalNitrofurantoin, 3-aryl-3(furan-2-yl) propanoic acid ijabbr.comwisdomlib.org
Anti-inflammatory, Analgesic1-substituted 3-methyl furan derivatives wisdomlib.orgnih.gov
Anticancer/AntitumorFuran-ring fused chalcones orientjchem.org
AntiviralVarious synthetic furan derivatives nih.govorientjchem.org
Anti-ulcerRanitidine (contains a furan ring) wisdomlib.orgnih.gov
Pyrimidine Anticancer/Antitumor5-Fluorouracil, Imatinib (contains a pyrimidine ring) gsconlinepress.comnih.govnih.gov
Antimicrobial, AntibacterialTrimethoprim, Indolyl-pyrimidine derivatives wjarr.comnih.gov
AntiviralVarious pyrimidine nucleoside analogs mdpi.comnih.gov
Anti-inflammatoryCertain 2,4,6-trisubstituted pyrimidines nih.gov
AntimalarialPyrimethamine wjarr.com

Exploration of Novel Non-Biological Applications (e.g., Material Science, Catalysis)

Beyond biology, the structural features of this compound and related heterocyclic compounds suggest utility in material science and catalysis. The furan ring, in particular, can be derived from biomass and is a valuable building block for creating novel biopolymers. mdpi.com The amine and pyrimidine nitrogens in the molecule offer potential coordination sites for metal ions, suggesting applications as ligands in catalysis.

In material science, heterocyclic compounds are used in the development of advanced materials such as conducting polymers, organic semiconductors, and functional dyes. The conjugated system formed by the furan and pyrimidine rings could be exploited to create organic electronic materials. Furthermore, the synthesis of N-arylpyrimidin-2-amines often employs palladium catalysts, indicating the compound's relevance within the field of organometallic chemistry and catalyst development. mdpi.comnih.gov Derivatives of this compound could be explored as corrosion inhibitors or as components in the synthesis of specialized polymers with unique thermal or electronic properties.

Emerging Research Techniques Applicable to Heterocyclic Compound Studies

The study of this compound and its future derivatives would benefit immensely from a range of emerging research techniques.

Advanced Synthesis Methods: Modern synthetic strategies enable rapid and efficient access to a wide variety of functionalized heterocyclic compounds. nih.gov Techniques such as photoredox catalysis, C-H functionalization, multicomponent reactions, and metal-free synthesis offer more sustainable and efficient routes to novel derivatives compared to traditional methods. mdpi.comnih.gov

Computational Chemistry: In silico methods like molecular docking and Density Functional Theory (DFT) analyses are invaluable for predicting the biological activity and chemical properties of new compounds. acs.orgresearchgate.net These techniques can model the interaction of derivatives with specific protein targets, guiding medicinal chemistry efforts and reducing the need for extensive empirical screening.

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large libraries of compounds against multiple targets, accelerating the discovery of new lead compounds.

Advanced Spectroscopic and Crystallographic Analysis: Comprehensive characterization using techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), multi-dimensional Nuclear Magnetic Resonance (NMR), and X-ray crystallography is crucial for unambiguously confirming the structure and stereochemistry of new derivatives. mdpi.com

Challenges and Opportunities in the Academic Research of this compound and Related Pyrimidine-Furan Hybrids

The academic exploration of this compound and related pyrimidine-furan hybrids is filled with both challenges and significant opportunities.

Challenges:

Limited Existing Data: The specific compound this compound is not extensively studied, meaning initial research must establish baseline data on its synthesis, properties, and biological activities.

Synthetic Complexity: While new methods exist, developing efficient, scalable, and environmentally friendly synthetic routes for novel derivatives can be challenging. nih.gov

Biological Complexity: As with any drug development program, overcoming issues of target selectivity, drug resistance, and potential toxicity in derivative compounds is a major hurdle. nih.govnih.gov

Opportunities:

Unexplored Chemical Space: The novelty of the pyrimidine-furan hybrid structure represents a significant opportunity to discover compounds with unique biological activities and novel mechanisms of action. This provides fertile ground for new intellectual property and publications.

High Therapeutic Potential: Given the proven success of both furan and pyrimidine scaffolds in medicine, there is a high probability that their hybrid derivatives will exhibit potent and useful pharmacological properties. gsconlinepress.comnih.gov

Interdisciplinary Applications: The potential utility of this scaffold in both medicinal chemistry and material science opens up avenues for broad, interdisciplinary research collaborations. Continued research into these hybrid molecules holds considerable promise for advancing targeted therapies and developing novel materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of pyrimidin-2-amine with furan-2-carbaldehyde using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen gas at ambient temperature. This method achieves high yields (e.g., 95%) with minimal byproducts . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time. For multi-step synthesis, coupling reactions (e.g., nucleophilic substitution) between pyrimidine derivatives and furan-containing intermediates are employed, often requiring inert atmospheres and controlled temperatures .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Data collection using SHELX software (e.g., SHELXL) allows refinement of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) . Complementary techniques include 1^1H/13^13C NMR to verify proton environments and substituent positions, while IR spectroscopy confirms functional groups like amine or furan rings .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Methodological Answer : In vitro assays for antimicrobial activity (e.g., minimum inhibitory concentration against bacterial/fungal strains) and cytotoxicity (e.g., MTT assay on cancer cell lines) are standard. For neurochemical studies, MAO inhibition assays (via UV-Vis spectroscopy) evaluate enzyme activity modulation . Dose-response curves and IC50_{50} values are calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in structure-activity relationships (SAR) for pyrimidine derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding modes with biological targets (e.g., kinases or MAO enzymes), explaining discrepancies between in vitro and in silico data. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Comparative SAR analysis with analogs (e.g., trifluoromethyl or methyl substitutions) highlights steric/electronic effects on activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) promotes crystal growth. For poorly diffracting crystals, cryocooling (100 K) or using synchrotron radiation improves data quality. Twinning or disorder issues are addressed via SHELXL’s TWIN/BASF commands or alternative space group assignment .

Q. How can synthetic yields be improved while minimizing byproducts in reductive amination?

  • Methodological Answer : Catalyst optimization (e.g., Pd/NiO vs. Raney Ni) enhances selectivity. Solvent screening (e.g., methanol for polar intermediates or toluene for non-polar systems) reduces side reactions. Microwave-assisted synthesis shortens reaction times (e.g., 1–2 hours vs. 10 hours) and improves yields by 10–15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.